Tert-butyl (5-aminobicyclo[3.2.2]nonan-1-yl)carbamate
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Overview
Description
Tert-butyl (5-aminobicyclo[3.2.2]nonan-1-yl)carbamate is a chemical compound with the molecular formula C14H26N2O2 and a molecular weight of 254.37 g/mol. This compound is a derivative of a bicyclic amine, featuring a tert-butyl carbamate group attached to the nitrogen atom of the bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (5-aminobicyclo[3.2.2]nonan-1-yl)carbamate typically involves the following steps:
Bicyclic Amine Synthesis: The bicyclic amine core, 5-aminobicyclo[3.2.2]nonane, can be synthesized through intramolecular cyclization reactions starting from linear precursors.
Carbamate Formation: The amine group is then reacted with tert-butyl chloroformate to form the carbamate derivative.
Industrial Production Methods: In an industrial setting, the synthesis process may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl (5-aminobicyclo[3.2.2]nonan-1-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can be performed to reduce the carbamate group.
Substitution: Nucleophilic substitution reactions can occur at the amine or carbamate sites.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.
Substitution: Nucleophiles like alkyl halides and amines can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Carbonyl compounds such as aldehydes and ketones.
Reduction Products: Amine derivatives and alcohols.
Substitution Products: Various substituted amine and carbamate derivatives.
Scientific Research Applications
Tert-butyl (5-aminobicyclo[3.2.2]nonan-1-yl)carbamate has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound may serve as a ligand in biological studies to understand protein interactions.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which tert-butyl (5-aminobicyclo[3.2.2]nonan-1-yl)carbamate exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism can vary depending on the application, but it generally involves binding to receptors or enzymes, leading to biological or chemical changes.
Comparison with Similar Compounds
Tert-butyl (5-aminobicyclo[3.2.2]nonan-1-yl)carbamate can be compared with other similar compounds, such as:
Bicyclo[3.2.2]nonane derivatives: These compounds share the bicyclic structure but may have different functional groups.
Other carbamate derivatives: Similar carbamate compounds with different amine groups or substituents.
The uniqueness of tert-butyl (5-aminobicyclo[32
Properties
IUPAC Name |
tert-butyl N-(5-amino-1-bicyclo[3.2.2]nonanyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-12(2,3)18-11(17)16-14-6-4-5-13(15,7-9-14)8-10-14/h4-10,15H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHMCDBJOLOYDLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CCCC(CC1)(CC2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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